Cas no 910867-69-5 (1-(5-Amino-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one)

1-(5-Amino-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one is a fluorinated indole derivative characterized by a trifluoromethyl ketone moiety at the 3-position and an amino group at the 5-position of the indole ring. This structural configuration imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the amino functionality allows for further derivatization. Its well-defined crystalline form ensures consistent purity, facilitating precise applications in medicinal chemistry and material science. The compound’s stability under standard storage conditions and compatibility with common organic solvents further underscore its utility in research and industrial processes.
1-(5-Amino-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one structure
910867-69-5 structure
Product name:1-(5-Amino-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one
CAS No:910867-69-5
MF:C10H7F3N2O
MW:228.170592546463
CID:6782542
PubChem ID:130054705

1-(5-Amino-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one Chemical and Physical Properties

Names and Identifiers

    • MFCD22570693
    • 1-(5-Amino-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one
    • 1-(5-Amino-1H-indol-3-yl)-2,2,2-trifluoroethanone
    • 910867-69-5
    • F96477
    • Inchi: 1S/C10H7F3N2O/c11-10(12,13)9(16)7-4-15-8-2-1-5(14)3-6(7)8/h1-4,15H,14H2
    • InChI Key: JRQGBAVVVAHXDM-UHFFFAOYSA-N
    • SMILES: FC(C(C1=CNC2C=CC(=CC=21)N)=O)(F)F

Computed Properties

  • Exact Mass: 228.05104734g/mol
  • Monoisotopic Mass: 228.05104734g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 292
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 58.9Ų

1-(5-Amino-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P021TYK-1g
1-(5-amino-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one
910867-69-5 98%
1g
$406.00 2024-04-20
Aaron
AR021U6W-500mg
1-(5-amino-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one
910867-69-5 98%
500mg
$407.00 2024-07-18
1PlusChem
1P021TYK-5g
1-(5-amino-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one
910867-69-5 98%
5g
$1125.00 2024-04-20
Aaron
AR021U6W-1g
1-(5-amino-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one
910867-69-5 98%
1g
$578.00 2024-07-18
Aaron
AR021U6W-10g
1-(5-amino-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one
910867-69-5 98%
10g
$2672.00 2024-07-18
Aaron
AR021U6W-5g
1-(5-amino-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one
910867-69-5 98%
5g
$1593.00 2024-07-18
1PlusChem
1P021TYK-2g
1-(5-amino-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one
910867-69-5 98%
2g
$710.00 2024-04-20
1PlusChem
1P021TYK-500mg
1-(5-amino-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one
910867-69-5 98%
500mg
$290.00 2024-04-20
1PlusChem
1P021TYK-250mg
1-(5-amino-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one
910867-69-5 98%
250mg
$213.00 2024-04-20
abcr
AB591085-1g
1-(5-Amino-1H-indol-3-yl)-2,2,2-trifluoroethanone; .
910867-69-5
1g
€756.10 2024-07-20

Additional information on 1-(5-Amino-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one

Professional Introduction to Compound with CAS No. 910867-69-5 and Product Name: 1-(5-Amino-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one

The compound with the CAS number 910867-69-5 and the product name 1-(5-Amino-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural features, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of a 5-amino-1H-indole moiety and a trifluoroethyl group makes it a particularly intriguing candidate for further exploration.

In recent years, there has been a growing interest in indole derivatives as pharmacophores due to their diverse biological activities. The indole ring system is well-known for its role in various pharmacological contexts, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in 1-(5-Amino-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one enhances its interactability with biological targets, making it a promising scaffold for the development of novel therapeutic agents.

The introduction of the trifluoroethyl group into the molecular structure introduces additional electronic and steric effects that can modulate the compound's reactivity and binding affinity. Fluorine atoms are known to influence the metabolic stability and pharmacokinetic properties of molecules, often leading to improved bioavailability and efficacy. This feature has been extensively studied in the context of drug design, where fluorinated compounds frequently exhibit enhanced pharmacological profiles.

Recent studies have highlighted the potential of indole derivatives in addressing various diseases, particularly those associated with protein-protein interactions and enzyme inhibition. The 5-amino group in 1-(5-Amino-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one provides a site for further functionalization, allowing chemists to tailor the molecule's properties for specific biological targets. This flexibility has made indole-based compounds valuable tools in medicinal chemistry research.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex molecules. The combination of an indole core with a trifluoroethyl side chain offers a unique platform for exploring new chemical space. This has led to several innovative approaches in drug discovery, where such compounds are used as building blocks for larger scaffolds.

The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds due to their favorable pharmacokinetic profiles. The trifluoroethyl group in 1-(5-Amino-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one contributes to this advantage by enhancing lipophilicity and metabolic stability. These properties are critical for ensuring that a drug candidate remains effective throughout its intended biological pathway.

Moreover, the 5-amino group serves as a versatile handle for further derivatization, enabling researchers to explore a wide range of chemical modifications. This adaptability has been instrumental in developing novel analogs with improved potency and selectivity. Such modifications are essential for optimizing drug candidates and minimizing off-target effects.

In academic research, 1-(5-Amino-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one has been employed in various studies aimed at understanding the mechanisms of action of indole-based drugs. These investigations have provided valuable insights into how these compounds interact with biological targets at the molecular level. Such knowledge is crucial for designing more effective drugs with fewer side effects.

The compound's structural features also make it an attractive candidate for computational studies. Molecular modeling techniques have been used to predict how 1-(5-Amino-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one might bind to different proteins and enzymes. These simulations have helped researchers identify key interactions that could be exploited to enhance its pharmacological activity.

As research in medicinal chemistry continues to evolve, compounds like 1-(5-Amino-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one will play an increasingly important role in drug discovery and development. Their unique structural characteristics offer a rich foundation for innovation, driving forward advancements in therapeutic interventions across multiple disease areas.

The potential applications of this compound extend beyond traditional pharmaceuticals. Its structural motifs have also been explored in materials science and agrochemicals, where similar indole derivatives exhibit interesting properties. This interdisciplinary relevance underscores the versatility of such molecules and their broad utility in science and industry.

In conclusion, 910867-69 - 5and its corresponding product name, 1-(5-Amino - 1 H - indol - 3 - yl) - 2 , 2 , 2 - trifluoroethan - 1 - one, represent a significant contribution to the field of chemical biology and drug development. Their unique structural features and promising biological activities make them valuable tools for researchers seeking to develop novel therapeutic agents. As our understanding of these molecules grows, their potential applications will undoubtedly continue to expand, shaping the future of medicine and related scientific disciplines.

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Recommended suppliers
Amadis Chemical Company Limited
(CAS:910867-69-5)1-(5-Amino-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one
A1222771
Purity:99%/99%
Quantity:1g/5g
Price ($):403/1110